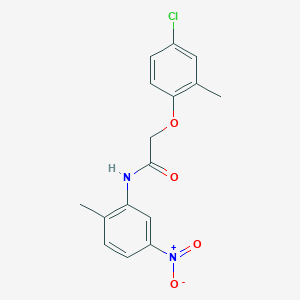

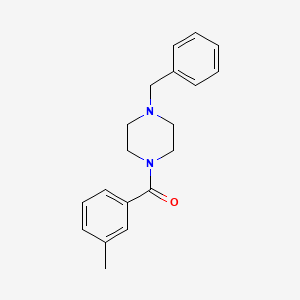

![molecular formula C19H28N2O2S B5563899 2-甲基-1-[(2,4,6-三异丙基苯基)磺酰基]-1H-咪唑](/img/structure/B5563899.png)

2-甲基-1-[(2,4,6-三异丙基苯基)磺酰基]-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole, typically involves multi-step chemical processes that may include the condensation of diketones, aldehydes, ammonium acetate, and substituted aromatic amines. For example, some functionalized 1,2,4,5-tetrasubstituted imidazole derivatives have been synthesized using a one-pot, four-component reaction (Ran, Li, & Zhang, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The molecular structure is crucial in determining the compound's reactivity and interaction with other molecules. For instance, the bisphenol derivatives of imidazole compounds exhibit extensive hydrogen bonding structures in their crystal packing, facilitated by weak interactions and strong π···π interactions between imidazole rings (Nath & Baruah, 2012).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including catalyzed syntheses and nucleophilic displacement reactions. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as an efficient catalyst for the synthesis of aromatic compounds (Zolfigol et al., 2012). Imidazole-1-sulfonate has also been recognized for facilitating SN2 substitution reactions at crowded centers with various nucleophiles under mild conditions (Vatele & Hanessian, 1996).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as phase transitions, density, viscosity, and surface tension, are influenced by structural variations in the imidazole cation and the identity of the anion (Dzyuba & Bartsch, 2002).

科学研究应用

主客体化学

咪唑衍生物因其在主客体化学中的潜力而受到探索。Nath 和 Baruah (2012) 对含咪唑的双酚及其与各种酸形成的盐的研究展示了这些配合物中的晶体堆积和氢键结构,突出了它们在设计分子识别系统和传感器中的潜力 Bhaskar Nath, J. Baruah, 2012.

叠氮化物和重氮化合物的合成

叠氮化物和重氮化合物的合成是有机合成中的一个关键领域,对材料科学、药物和农用化学品具有重要意义。Goddard-Borger 和 Stick (2007) 报道了一种高效、廉价且稳定的重氮转移试剂——咪唑-1-磺酰叠氮化物盐酸盐,重点介绍了其在将伯胺转化为叠氮化物和活化亚甲基底物转化为重氮化合物方面的效用 E. Goddard-Borger, R. Stick, 2007.

离子液体和绿色化学

咪唑衍生物在离子液体的开发中至关重要,离子液体是一种挥发性低、热稳定性高的溶剂,为各种化学过程提供了更绿色的替代方案。Zhang、Martin 和 Desmarteau (2003) 展示了咪唑和吡啶衍生物的直接甲基化和三氟乙基化,为多种室温离子液体 (RTIL) 提供了一条简单的途径 Jie Zhang, G. Martin, D. Desmarteau, 2003.

药物代谢和药代动力学研究

药物代谢和药代动力学 (DMPK) 的研究对于药物开发至关重要。Latli 等人 (2011) 合成了一个有效的淋巴细胞功能相关抗原-1 拮抗剂及其用稳定同位素和碳-14 标记的代谢物,促进了 DMPK 研究。这项研究强调了咪唑衍生物在合成用于生物医学研究的标记化合物的中的作用 B. Latli et al., 2011.

有机催化

基于咪唑的化合物在有机催化中也很重要,有机催化涉及通过有机催化剂加速化学反应。Ghosal 等人 (2016) 发现一种基于咪唑的双离子盐是一种有效的有机催化剂,可用于各种亲核试剂对氮丙啶环进行区域选择性开环,突出了咪唑衍生物在合成各种产品中的效用 Nirnita Chakraborty Ghosal et al., 2016.

属性

IUPAC Name |

2-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c1-12(2)16-10-17(13(3)4)19(18(11-16)14(5)6)24(22,23)21-9-8-20-15(21)7/h8-14H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSUEFIODIBPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

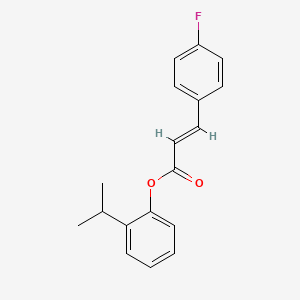

![2-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5563820.png)

![N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide](/img/structure/B5563840.png)

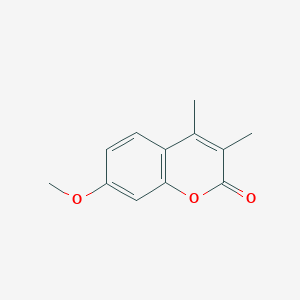

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-2-pyridinylacetamide](/img/structure/B5563851.png)

![6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5563865.png)

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)

![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)

![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)

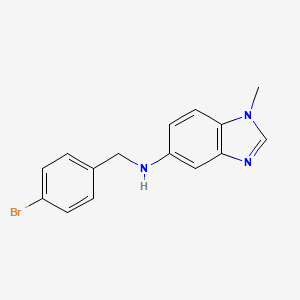

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)